molecular formula C5H6N2OS B1521247 4-Aminothiophene-2-carboxamide CAS No. 784124-87-4

4-Aminothiophene-2-carboxamide

Cat. No.: B1521247
CAS No.: 784124-87-4
M. Wt: 142.18 g/mol
InChI Key: MSKYWDFCQPQTFZ-UHFFFAOYSA-N
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Description

4-Aminothiophene-2-carboxamide is a chemical compound characterized by its molecular formula C₅H₆N₂OS. It is a derivative of thiophene, featuring an amino group and a carboxamide group attached to the thiophene ring

Biochemical Analysis

Biochemical Properties

4-Aminothiophene-2-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby modulating the biochemical processes within cells . The compound’s interaction with proteins often involves hydrogen bonding and hydrophobic interactions, which stabilize the protein-ligand complex and enhance its biological activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, leading to altered cellular responses . Additionally, this compound has been reported to affect the expression of genes involved in cell proliferation, apoptosis, and differentiation, thereby impacting overall cell function . The influence on cellular metabolism includes changes in the levels of metabolites and the flux through metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound has been shown to inhibit enzyme activity by binding to the active site and preventing substrate access . This inhibition can lead to downstream effects on metabolic pathways and cellular processes. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function . For example, this compound may degrade into inactive metabolites over time, reducing its efficacy . Additionally, prolonged exposure to the compound can lead to adaptive cellular responses, such as changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or antimicrobial activity . At higher doses, this compound can cause toxic or adverse effects, including cellular damage and organ toxicity . Threshold effects have also been observed, where a certain dosage is required to achieve a significant biological response .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active or inactive metabolites . The compound’s effects on metabolic flux and metabolite levels can influence overall cellular metabolism . For instance, this compound may enhance or inhibit specific metabolic pathways, leading to changes in the production and utilization of key metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, this compound may localize to specific compartments or organelles, where it exerts its effects . The distribution of the compound within tissues can also influence its therapeutic and toxic effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminothiophene-2-carboxamide typically involves the following steps:

  • Starting Material: The synthesis begins with thiophene-2-carboxylic acid as the starting material.

  • Amination: The carboxylic acid group is converted to an amide group through a reaction with ammonia or an amine derivative under specific conditions, such as heating in the presence of a dehydrating agent.

  • Amination of the Thiophene Ring: The thiophene ring is then aminated to introduce the amino group at the 4-position. This can be achieved using reagents like nitrous acid or other suitable aminating agents.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 4-Aminothiophene-2-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

  • Reduction: The carboxamide group can be reduced to an amine.

  • Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide or nitrous acid are commonly used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are employed.

  • Substitution: Electrophilic reagents like bromine or iodine in the presence of a catalyst.

Major Products Formed:

  • Oxidation Products: Nitroso- or nitro-derivatives of this compound.

  • Reduction Products: 4-Aminothiophene-2-amine.

  • Substitution Products: Bromo- or iodo-derivatives of this compound.

Scientific Research Applications

4-Aminothiophene-2-carboxamide has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a precursor for various chemical reactions.

  • Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific diseases.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 3-Aminothiophene-2-carboxamide

  • 2-Aminothiophene-3-carboxamide

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Properties

IUPAC Name

4-aminothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2OS/c6-3-1-4(5(7)8)9-2-3/h1-2H,6H2,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSKYWDFCQPQTFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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